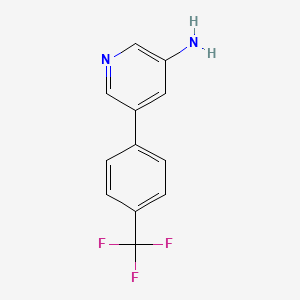

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPBNZRYWFSCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735029 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225829-49-1 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine

This document provides a comprehensive technical overview for the synthesis of 5-(4-(trifluoromethyl)phenyl)pyridin-3-amine, a key building block in the development of novel therapeutics and agrochemicals. We will explore the strategic chemical logic, detail a field-proven synthetic protocol, and discuss the critical parameters for successful execution, purification, and characterization.

Introduction and Strategic Overview

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is a biaryl amine scaffold of significant interest in medicinal chemistry. The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl or ethyl group but with profoundly different electronic properties; it enhances metabolic stability, membrane permeability, and binding affinity by modulating the lipophilicity and pKa of the parent molecule.[1] The 3-aminopyridine moiety provides a versatile handle for further functionalization, making this compound a valuable intermediate for constructing complex molecular architectures.

The core challenge in synthesizing this molecule lies in the selective and efficient formation of the carbon-carbon bond between the pyridine and phenyl rings. Modern organometallic cross-coupling reactions provide the most robust and reliable solutions. This guide will focus on the Suzuki-Miyaura coupling as the primary strategy due to its exceptional functional group tolerance, operational simplicity, and the commercial availability of the required precursors.[2][3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the two aromatic rings. This approach simplifies the complex target into two more readily accessible precursor molecules: a halogenated aminopyridine and a trifluoromethyl-substituted phenylboronic acid. This strategy is ideally suited for a palladium-catalyzed cross-coupling reaction.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 3-amino-5-bromopyridine and 4-(trifluoromethyl)phenylboronic acid as the ideal starting materials for a Suzuki-Miyaura coupling. Both precursors are commercially available, mitigating the need for lengthy preparatory syntheses.[4][5]

Core Synthesis Route: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis. It involves the palladium-catalyzed reaction between an organoboron compound (the boronic acid) and an organohalide (the bromopyridine).[3] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Causality of Component Selection

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used catalyst for this type of transformation. It readily initiates the catalytic cycle via oxidative addition to the aryl bromide. An alternative, air-stable Pd(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can also be employed, which is reduced in situ to the active Pd(0) species.

-

Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective choices.[2] They activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer to the palladium center.

-

Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane or dimethoxyethane (DME) are excellent choices for dissolving the organic components, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2]

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to atmospheric oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and deactivation, which would result in low or no product yield.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis of the target compound.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Amino-5-bromopyridine | 173.01 | 1.00 g | 5.78 |

| 4-(Trifluoromethyl)phenylboronic acid | 189.93 | 1.32 g | 6.94 |

| Pd(PPh₃)₄ | 1155.56 | 0.33 g | 0.29 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.60 g | 11.56 |

| 1,4-Dioxane | - | 25 mL | - |

| Deionized Water | - | 5 mL | - |

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle, standard glassware for workup, silica gel for chromatography.

Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-bromopyridine (1.00 g, 5.78 mmol), 4-(trifluoromethyl)phenylboronic acid (1.32 g, 6.94 mmol, 1.2 equiv), and potassium carbonate (1.60 g, 11.56 mmol, 2.0 equiv).

-

Inerting: Attach a reflux condenser, seal the remaining necks with septa, and introduce a nitrogen or argon inlet. Purge the system with inert gas for 15 minutes to remove all oxygen.

-

Catalyst Addition: Briefly remove one septum and add the Pd(PPh₃)₄ catalyst (0.33 g, 0.29 mmol, 5 mol%). Reseal and continue the inert gas purge for another 5 minutes.

-

Solvent Addition: Degas the 1,4-dioxane (25 mL) and deionized water (5 mL) by bubbling nitrogen through them for 20 minutes. Add the degassed solvents to the reaction flask via syringe.

-

Reaction: Lower the flask into a pre-heated heating mantle and heat the mixture to 90-95 °C with vigorous stirring. The mixture will typically turn dark.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the 3-amino-5-bromopyridine starting material.

-

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product is organic-soluble.

-

Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. Purify this solid via flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate, to afford the pure product as a solid.

Characterization of the Final Product

The identity and purity of the synthesized 5-(4-(trifluoromethyl)phenyl)pyridin-3-amine must be confirmed through rigorous analytical techniques.

| Analysis Technique | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4-8.2 (m, 2H, Py-H), ~7.7-7.6 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.3 (t, 1H, Py-H), ~3.8 (br s, 2H, -NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~145-120 (Aromatic carbons), including a quartet for the CF₃-bearing carbon (~129 ppm, J ≈ 32 Hz) and a quartet for the -CF₃ carbon (~124 ppm, J ≈ 272 Hz) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -62.5 (s, 3F, -CF₃) |

| Mass Spec (ESI+) | Expected m/z: 253.08 [M+H]⁺ |

| Appearance | Typically an off-white to pale yellow solid |

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust, high-yielding, and scalable route to 5-(4-(trifluoromethyl)phenyl)pyridin-3-amine. By carefully selecting the catalyst, base, and solvent system, and by maintaining strict anaerobic conditions, researchers can reliably produce this valuable chemical intermediate. The detailed protocol and characterization data provided in this guide serve as a validated starting point for drug development professionals and synthetic chemists aiming to incorporate this important scaffold into their research programs.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Center for Biotechnology Information. Available at: [Link]

-

Suzuki cross-coupling reaction - YouTube. YouTube. Available at: [Link]

-

Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Boron-Chem. Available at: [Link]

- Preparation method of amino pyridine bromide compound.Google Patents.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative Research. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 3-Amino-5-bromopyridine 97 13535-01-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Convergence of Two Privileged Scaffolds

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine represents a molecule of significant interest in medicinal chemistry and materials science, embodying the strategic fusion of two highly valued chemical scaffolds: a trifluoromethyl-substituted phenyl ring and an aminopyridine core. The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically modulate a molecule's metabolic stability, binding affinity, and cell permeability.[1][2] The aminopyridine moiety, on the other hand, is a common feature in numerous biologically active compounds, offering a basic nitrogen center for salt formation and hydrogen bonding interactions, which are critical for solubility and target engagement.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine. In the absence of extensive publicly available experimental data for this specific molecule, this document combines computational predictions with established knowledge of its core structural motifs. Furthermore, it furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, empowering researchers to generate robust and reliable data.

Molecular Structure and Core Properties

The foundational attributes of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine are summarized below. The molecular structure consists of a pyridine ring substituted with an amino group at the 3-position and a 4-(trifluoromethyl)phenyl group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₃N₂ | PubChem CID: 126144119 |

| Molecular Weight | 250.21 g/mol | PubChem CID: 126144119 |

| IUPAC Name | 5-[4-(trifluoromethyl)phenyl]pyridin-3-amine | PubChem CID: 126144119 |

| CAS Number | 1261441-19-9 | PubChem CID: 126144119 |

Predicted Physicochemical Properties

While experimental data for 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is not extensively reported in the literature, computational models provide valuable estimations of its physicochemical properties. The following table summarizes the predicted values available from the PubChem database (CID 126144119). It is crucial to recognize that these are in silico predictions and should be confirmed by experimental determination.

| Property | Predicted Value | Source |

| XLogP3 | 3.5 | PubChem CID: 126144119 |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 126144119 |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 126144119 |

| Rotatable Bond Count | 1 | PubChem CID: 126144119 |

| Topological Polar Surface Area | 38.9 Ų | PubChem CID: 126144119 |

| Formal Charge | 0 | PubChem CID: 126144119 |

Interpretation of Predicted Properties:

-

Lipophilicity (XLogP3): The predicted XLogP3 of 3.5 suggests that the compound is moderately lipophilic. The presence of the trifluoromethyl group significantly increases lipophilicity compared to a non-fluorinated analogue. This property is a key determinant of cell membrane permeability and can influence the compound's pharmacokinetic profile.

-

Hydrogen Bonding: With one hydrogen bond donor (the amino group) and multiple potential acceptors (the nitrogen atoms of the pyridine ring and the fluorine atoms), the molecule is capable of engaging in hydrogen bonding, which will influence its solubility in protic solvents and its interactions with biological targets.

-

Polar Surface Area (PSA): The TPSA of 38.9 Ų is relatively low, which is generally associated with good cell permeability.

Synthesis and Spectroscopic Characterization

A plausible and widely utilized method for the synthesis of 5-arylpyridin-3-amines is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction would involve the coupling of a boronic acid or ester with a halogenated pyridine derivative.

Caption: Proposed Suzuki-Miyaura cross-coupling for synthesis.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 5-bromopyridin-3-amine (1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, for example, sodium carbonate (2.0 eq.).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), is added.

-

The reaction mixture is heated to reflux (e.g., 90-100 °C) and stirred for a specified time (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine.

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will likely appear as singlets or doublets in the aromatic region (δ 7.0-9.0 ppm). The protons on the 4-(trifluoromethyl)phenyl ring will typically present as two doublets due to their coupling. The protons of the amino group may appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all twelve carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be in the range of δ 110-160 ppm.[4]

-

¹⁹F NMR Spectroscopy: The fluorine NMR will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.21 g/mol ).

Experimental Protocols for Physicochemical Property Determination

The following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.[5]

Caption: Workflow for melting point determination.

Detailed Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.[6][7]

-

Heating: Heat the sample rapidly to a temperature approximately 20°C below the expected melting point (if unknown, a preliminary rapid determination can be performed).

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

Validation: For a pure compound, this range should be narrow (typically < 2°C). A broad melting range suggests the presence of impurities.

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a key characteristic.[8][9]

Detailed Methodology (Micro-boiling point):

-

Sample Preparation: Place a small amount of the liquid sample (a few drops) into a small-diameter test tube.

-

Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube filled with mineral oil).[10]

-

Heating: Gently heat the bath. As the temperature rises, air will be expelled from the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Data Acquisition: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.[12]

Caption: Workflow for solubility determination.

Detailed Methodology (Shake-Flask Method): [13]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, buffer, organic solvents) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[15]

-

Analysis: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination

The pKa value(s) quantify the acidity or basicity of a molecule and are crucial for understanding its ionization state at different pH values, which affects its solubility, permeability, and target binding.[16]

Detailed Methodology (Potentiometric Titration): [17]

-

Sample Preparation: Prepare a solution of the compound of a known concentration in water or a co-solvent system if solubility is low.

-

Titration Setup: Use a calibrated pH meter and a micro-burette. The solution should be stirred continuously.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For a compound with multiple ionizable groups, multiple inflection points may be observed.

Conclusion

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is a compound with significant potential, meriting thorough physicochemical characterization. While comprehensive experimental data is currently sparse in the public domain, this guide provides a robust framework for its evaluation. The provided computational data offers a solid starting point for understanding its likely properties, and the detailed experimental protocols empower researchers to generate the necessary empirical data to advance their research and development efforts. The unique combination of the trifluoromethylphenyl and aminopyridine moieties suggests that this compound will continue to be an area of active investigation.

References

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 23, 2026, from [Link]

- Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines.

- Mykhailiuk, P. K. (2021).

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 112.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Al-Taisan, W. A. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental.

- Al-Lagtah, N. M. A., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(1), 112.

- Stoyanov, E. V., et al. (2012).

- Al-Jammali, D. H. (2021, September 19). experiment (1)

- European Union Reference Laboratory for Alternatives to Animal Testing. (2021, February 15). SOP: for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.

- Mykhailiuk, P. K. (2021).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Mphahlele, M. J., et al. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 6(79), 75865-75877.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

- Al-Lagtah, N., et al. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris.

- University of Alberta. (n.d.).

- Wu, J., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(31), 6041-6060.

- NANoREG. (2016, May 28). Procedure for solubility testing of NM suspension.

- Al Hariri, L., & Basabrain, A. (2020, March 26). Video: Boiling Points - Procedure. JoVE.

- Goel, A., et al. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 16(7), 5805-5827.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 23, 2026, from [Link]

- Völgyi, G., & Takács-Novák, K. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(8), 9403-9432.

- Faria, J., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- chymist.com. (n.d.).

- Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

- Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles.

- Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 23, 2026, from [Link]

- MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube.

- Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- chymist.com. (n.d.).

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Retrieved January 23, 2026, from [Link]

- Chernyshov, I. Y., & Mykhailiuk, P. K. (2021). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. European Journal of Organic Chemistry, 2021(29), 4087-4103.

-

PubChem. (n.d.). Methyl 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoate. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2016, October 25). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 23, 2026, from [Link]

- Chemistry Shorts. (2025, April 3).

-

PubChem. (n.d.). 5-(4-Piperazin-1-ylphenyl)-3-(3,4,5-trimethoxyphenyl)pyridin-2-amine. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-methylphenyl)amino]-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-. Retrieved January 23, 2026, from [Link]

Sources

- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. materialneutral.info [materialneutral.info]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Chemical Landscape of 3-Amino-5-Arylpyridines: A Technical Guide to 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the 3-amino-5-arylpyridine scaffold has garnered significant attention as a "privileged" structure. Its inherent conformational rigidity, coupled with the capacity for diverse functionalization at key positions, makes it an attractive framework for the design of novel therapeutic agents and functional materials. This guide delves into the technical nuances of a specific, albeit less-documented, member of this class: 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine.

While a dedicated CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-common entity, its structural motifs are prevalent in a range of biologically active molecules. The presence of the 3-amino group provides a crucial hydrogen bond donor and a site for further chemical elaboration, while the 5-aryl substitution, particularly with an electron-withdrawing trifluoromethyl group, can significantly influence the molecule's electronic properties, metabolic stability, and target engagement. This guide will, therefore, provide a comprehensive overview of a plausible synthetic route, predicted physicochemical properties, and a hypothetical application in the context of drug discovery, drawing upon established knowledge of analogous compounds.

Chemical Identity and Properties

While a specific CAS number for 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine remains elusive, its fundamental properties can be predicted based on its constituent parts.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉F₃N₂ |

| Molecular Weight | 250.21 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol |

| pKa (most basic) | ~4.5 (estimated for the pyridine nitrogen) |

Plausible Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the pyridine and phenyl rings is a key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for achieving this transformation, offering high yields and broad functional group tolerance.[1][2][3]

A plausible and efficient synthetic route to 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine would involve the palladium-catalyzed coupling of a protected 5-bromopyridin-3-amine with 4-(trifluoromethyl)phenylboronic acid.

Detailed Experimental Protocol:

-

Suzuki-Miyaura Coupling:

-

To a solution of 5-bromo-3-nitropyridine (1.0 eq) and 4-(trifluoromethyl)phenylboronic acid (1.2 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1) is added sodium carbonate (2.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80°C under an argon atmosphere for 12 hours.

-

Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 5-(4-(trifluoromethyl)phenyl)-3-nitropyridine, is purified by column chromatography.

-

-

Nitro Group Reduction:

-

The purified intermediate is dissolved in a mixture of ethanol and water.

-

Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added to the solution.

-

The mixture is heated to reflux for 4 hours.

-

After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

-

The organic layer is dried and concentrated to yield the final product, 5-(4-(trifluoromethyl)phenyl)pyridin-3-amine.

-

Application in Drug Discovery: A Hypothetical Kinase Inhibitor

The 3-amino-5-arylpyridine scaffold is a known hinge-binding motif in many kinase inhibitors.[4][5] The amino group can form crucial hydrogen bonds with the kinase hinge region, while the aryl group can extend into the ATP-binding pocket, providing opportunities for selectivity and potency. The trifluoromethylphenyl group is often employed in drug design to enhance metabolic stability and binding affinity.

Given these characteristics, 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine represents a promising starting point for the development of novel kinase inhibitors. A hypothetical target could be a member of the tyrosine kinase family, which is often implicated in cancer cell proliferation.

Hypothetical Experimental Workflow: Kinase Inhibition Assay

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 5-(4-(trifluoromethyl)phenyl)pyridin-3-amine in 100% DMSO.

-

Prepare serial dilutions of the compound in assay buffer.

-

Prepare solutions of the target kinase, a suitable peptide substrate, and ATP in assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 37°C for 1 hour.

-

-

Detection:

-

Stop the reaction and add a luminescence-based detection reagent that measures the amount of ADP produced.

-

Incubate at room temperature for 1 hour to allow the signal to develop.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Potential Signaling Pathway Involvement

Many tyrosine kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. A potent inhibitor of a specific tyrosine kinase could disrupt these pathways in cancer cells, leading to apoptosis or cell cycle arrest. For example, if 5-(4-(trifluoromethyl)phenyl)pyridin-3-amine were to inhibit the Epidermal Growth Factor Receptor (EGFR), it would likely interfere with the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Conclusion and Future Directions

While 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine may not yet be a commercially available compound with a registered CAS number, its core structure represents a fertile ground for chemical exploration. The synthetic accessibility via robust cross-coupling methodologies, combined with the favorable physicochemical and biological properties associated with the 3-amino-5-arylpyridine scaffold, positions this compound and its derivatives as promising candidates for further investigation in drug discovery and materials science. Future work should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive biological evaluation to uncover its therapeutic potential.

References

-

Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. Available at: [Link][6][7]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Available at: [Link][1][2]

-

Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578. Available at: [Link][4]

-

Wood, G. M., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry, 96, 401-412. Available at: [Link][5]

-

Hassan, A. S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. Available at: [Link][3]

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

Technical Guide: Spectroscopic Characterization of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine

Introduction: The Significance of Precise Characterization

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is a fluorinated heterocyclic compound of significant interest in drug discovery and materials science. Its structure, combining a pyridin-3-amine core with a trifluoromethyl-substituted phenyl ring, makes it a valuable scaffold for developing novel kinase inhibitors, agrochemicals, and functional organic materials.[1][2] The strongly electron-withdrawing nature of the trifluoromethyl group can profoundly influence molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2]

Given its potential applications, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine. As a self-validating system, this document details not only the expected spectral data but also the causality behind the experimental design and data interpretation, offering a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Considerations

The key to interpreting the spectral data lies in understanding the molecule's distinct chemical environments.

Figure 1: Chemical Structure. A diagram of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine.

-

Pyridine Ring: The positions of the protons (H-2, H-4, H-6) are electronically distinct. The electron-donating amine group at C-3 will shield nearby protons, while the aromatic substituent at C-5 will have a more complex influence.

-

Phenyl Ring: This is a classic 1,4-disubstituted (para) system. The powerful electron-withdrawing trifluoromethyl group will deshield the ortho protons (H-2', H-6') and meta protons (H-3', H-5').

-

Trifluoromethyl (CF₃) Group: The three fluorine atoms are chemically equivalent and will produce a single, strong signal in the ¹⁹F NMR spectrum. This group's influence will be evident in the ¹³C NMR through C-F coupling.

-

Amine (NH₂) Group: The protons are labile and often appear as a broad singlet in ¹H NMR, with a chemical shift that is sensitive to solvent, concentration, and temperature.

Experimental Workflow: A Protocol for Reliable Data Acquisition

The following protocols are designed to generate high-quality, reproducible data. The choice of parameters is critical for resolving key structural features.

Figure 2: Experimental Workflow. A flowchart from sample preparation to final data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(4-(trifluoromethyl)phenyl)pyridin-3-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and for its ability to resolve NH and OH protons.

-

Instrumentation: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay (D1): 5 seconds. A longer delay is crucial to allow for full relaxation of all protons, ensuring accurate integration.

-

Number of Scans: 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).

-

Spectral Width: 0 to 180 ppm.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024-2048 scans.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse-acquire experiment.

-

Reference: An external reference of CFCl₃ (δ = 0 ppm) or an internal standard can be used.[3][4]

-

Spectral Width: -50 to -80 ppm.

-

Number of Scans: 64 scans. Inverse gated decoupling is recommended to minimize the Nuclear Overhauser Effect (NOE) for quantitative measurements.[5]

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique ideal for this molecule, preventing premature fragmentation and yielding a clear molecular ion peak.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Data Analysis: Calibrate the instrument using a known standard to ensure high mass accuracy (typically < 5 ppm).

-

Spectral Data Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum provides a fingerprint of the molecule's hydrogen framework. The expected chemical shifts and coupling patterns are detailed below.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.31 | d | 1H | H-2 | Doublet, ortho to the pyridine nitrogen. |

| ~8.15 | d | 1H | H-6 | Doublet, adjacent to the substituted C-5 position. |

| ~7.85 | d | 2H | H-2', H-6' | Doublet, ortho to the electron-withdrawing CF₃ group. |

| ~7.78 | d | 2H | H-3', H-5' | Doublet, meta to the CF₃ group. |

| ~7.40 | dd | 1H | H-4 | Doublet of doublets, coupled to H-2 and H-6. |

| ~5.50 | s (broad) | 2H | -NH₂ | Broad singlet due to quadrupolar relaxation and exchange. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton. The presence of the CF₃ group introduces characteristic C-F couplings.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~148.1 | C-3 | Carbon attached to the electron-donating NH₂ group. |

| ~144.2 | C-5 | Aromatic carbon involved in the biaryl linkage. |

| ~142.5 | C-1' | Quaternary carbon of the phenyl ring attached to the pyridine. |

| ~136.0 | C-6 | Pyridine carbon adjacent to the biaryl linkage. |

| ~132.1 | C-2 | Pyridine carbon ortho to the nitrogen. |

| ~128.5 (q, ²JCF ≈ 32 Hz) | C-4' | Quaternary carbon attached to the CF₃ group, split into a quartet.[6] |

| ~127.9 | C-2', C-6' | Phenyl carbons ortho to the CF₃ group. |

| ~126.2 (q, ³JCF ≈ 4 Hz) | C-3', C-5' | Phenyl carbons meta to the CF₃ group, showing smaller quartet coupling.[6] |

| ~124.5 (q, ¹JCF ≈ 272 Hz) | -CF₃ | Carbon of the trifluoromethyl group, exhibiting a large one-bond C-F coupling.[6] |

| ~123.0 | C-4 | Pyridine carbon shielded by the NH₂ group. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is exceptionally useful for fluorinated compounds due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope.[4][7]

Table 3: Predicted ¹⁹F NMR Data (377 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|

| ~ -61 to -64 | s | -CF₃ | A sharp singlet is expected as all three fluorine atoms are chemically equivalent. The chemical shift is characteristic for an aromatic CF₃ group.[8] |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, which is the most definitive method for confirming the elemental composition of a new compound.

Table 4: Predicted HRMS Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₉F₃N₂ |

| Exact Mass (Neutral) | 250.0718 |

| Ion Detected | [M+H]⁺ |

| Calculated m/z | 251.0796 |

The observation of a peak at m/z 251.0796 (within 5 ppm error) in the mass spectrum would provide conclusive evidence for the identity of 5-(4-(trifluoromethyl)phenyl)pyridin-3-amine. Further analysis by tandem MS (MS/MS) could reveal characteristic fragmentation patterns, such as the cleavage of the bond between the two aromatic rings, to further support the structural assignment.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with high-resolution mass spectrometry provides a comprehensive and self-validating toolkit for the structural elucidation of 5-(4-(trifluoromethyl)phenyl)pyridin-3-amine. The predicted data in this guide, grounded in established spectroscopic principles and data from related structures, serves as a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident and accurate characterization of this important chemical entity.

References

- Organic Letters. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. ACS Publications.

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- Journal of Organic Chemistry. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization.

- Journal of Medicinal Chemistry. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed.

- Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- Molbank. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a....

- ResearchGate. (2025). Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents.

- ResearchGate. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.

- Molecules. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.

- University of Ottawa. (n.d.). 19Fluorine NMR.

- MilliporeSigma. (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).

- Wiley-VCH. (2008).

- Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Molecules. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH.

-

Molecules. (2022). Novel 5-Aryl-[6][9][10]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. Available at:

- Supporting Information. (n.d.). 2.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. learning.sepscience.com [learning.sepscience.com]

- 6. rsc.org [rsc.org]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Crystal structure of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine

An In-Depth Technical Guide to the Crystal Structure of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine

Executive Summary

This guide provides a comprehensive technical overview of the crystallographic analysis of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine. This molecule represents a significant scaffold in medicinal chemistry, merging the advantageous physicochemical properties of a trifluoromethyl group with the versatile pharmacophoric nature of a substituted pyridine ring. While a public crystal structure for this specific compound is not available at the time of this writing, this document serves as an expert guide to its structural determination and provides a predictive analysis of its key crystalline features based on established principles and data from closely related analogues.

Aimed at researchers, scientists, and drug development professionals, this paper details the complete workflow from material synthesis and single-crystal growth to X-ray diffraction data collection, structure solution, and refinement. We will explore the anticipated molecular geometry, conformational properties, and the critical intermolecular interactions that govern its supramolecular assembly. The insights derived from this structural understanding are paramount for rational drug design, informing predictions of protein-ligand binding, and guiding solid-state characterization and formulation development.

Introduction: The Strategic Importance of Trifluoromethyl-Pyridine Scaffolds in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly powerful substituent. The unique properties of the -CF3 group—including its high electronegativity, strong electron-withdrawing nature, and significant lipophilicity—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When combined with a pyridine ring, a ubiquitous nitrogen-containing heterocycle found in numerous approved drugs, the resulting trifluoromethylpyridine (TFMP) scaffold offers a rich platform for discovering novel therapeutics.[2][3]

The title compound, 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine, is an exemplar of this design strategy. The 3-amino-5-phenylpyridine core is a known privileged structure in kinase inhibitor design, while the 4-trifluoromethylphenyl moiety is frequently employed to improve pharmacokinetic profiles and potency. Understanding the precise three-dimensional arrangement of this molecule is therefore not merely an academic exercise; it is a critical step in unlocking its full therapeutic potential by providing a blueprint for structure-activity relationship (SAR) studies and lead optimization.

A Validated Methodology for Structure Determination

Achieving a high-resolution crystal structure is a systematic process that demands precision at every stage. The following protocols represent a field-proven, self-validating workflow for the structural determination of small organic molecules like 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine.

Synthesis and High-Purity Material Preparation

The prerequisite for successful crystallography is the availability of highly pure material (>99%). A plausible and efficient route to synthesize the title compound is via a Suzuki-Miyaura cross-coupling reaction between 3-amino-5-bromopyridine and 4-(trifluoromethyl)phenylboronic acid, catalyzed by a palladium complex.

Post-synthesis purification is critical. The crude product must be subjected to rigorous purification, typically via column chromatography followed by recrystallization, to remove residual catalysts, solvents, and side products. The final purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS before proceeding.

Single Crystal Growth: The Crystallographer's Art

The growth of diffraction-quality single crystals is often the most challenging bottleneck in structural analysis.[4] The goal is to facilitate the slow transition from a disordered state (in solution) to a highly ordered crystalline lattice.[5] For a small organic molecule, several techniques are effective.[6][7]

Step-by-Step Protocol for Crystal Growth (Slow Evaporation):

-

Solvent Screening: Identify a solvent or solvent system in which the compound is moderately soluble.[8] Highly soluble compounds tend to precipitate rapidly, yielding small or poor-quality crystals, while very low solubility can inhibit crystal growth entirely. A good starting point is often the solvent system used for the final purification step (e.g., ethyl acetate/hexane, acetone, or ethanol).

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound (typically 5-15 mg) in a clean, dust-free glass vial (e.g., a 4 mL vial). Ensure the compound is fully dissolved, warming gently if necessary.

-

Controlled Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench. Mechanical disturbances can introduce defects and hinder the growth of large single crystals.[8]

-

Patience and Observation: Allow the solvent to evaporate slowly over several days to weeks. Monitor progress intermittently without disturbing the vial. Ideal crystals will appear as clear, well-formed blocks or needles.

Caption: Workflow for growing single crystals via slow evaporation.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is analyzed using X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[9]

Experimental Workflow:

Caption: Overall workflow for single-crystal structure determination.

-

Crystal Mounting: A selected crystal is carefully mounted on a loop or glass fiber and placed on a goniometer head in the diffractometer.[9] For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.[9]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54178 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction intensities are processed, and computational methods (e.g., direct methods or Patterson synthesis) are used to generate an initial electron density map and a preliminary model of the molecular structure. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Predictive Structural Analysis

Based on analogous structures in the Cambridge Structural Database (CSD), we can predict the key structural features of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine with a high degree of confidence.

Crystallographic Parameters

The compound is expected to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for non-chiral organic molecules.

| Parameter | Predicted Value | Rationale / Significance |

| Chemical Formula | C₁₂H₉F₃N₂ | Defines the elemental composition of the asymmetric unit. |

| Formula Weight | 238.21 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic or Triclinic | Common systems for molecules of this type, allowing for efficient packing. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are favored for racemic or achiral molecules. |

| Z (Molecules/Unit Cell) | 2 or 4 | Represents the number of molecules within one repeating unit of the crystal lattice. |

| Temperature | 100(2) K | Standard low temperature for data collection to reduce atomic thermal vibrations. |

| Radiation (λ) | Mo Kα (0.71073 Å) | Common X-ray source for small-molecule crystallography. |

| R1 [I > 2σ(I)] | < 0.05 | A low R-factor indicates a good agreement between the model and experimental data. |

| wR2 (all data) | < 0.15 | Weighted R-factor based on all reflections. |

| Goodness-of-Fit (GooF) | ~1.0 | A value close to 1.0 indicates a good quality of the refinement. |

Molecular Geometry and Conformation

The most significant conformational feature of this molecule is the dihedral angle between the planes of the pyridine and the 4-(trifluoromethyl)phenyl rings. This angle is determined by a balance between steric hindrance (from ortho hydrogens) and the drive for π-system conjugation. In related biaryl systems, this angle is typically non-zero, ranging from 20° to 50°.[10][11] This twist is crucial as it defines the overall 3D shape of the molecule, which directly impacts its ability to fit into a protein's binding pocket.

Bond lengths and angles within the aromatic rings are expected to fall within standard ranges. The C-F bonds of the trifluoromethyl group will be approximately 1.33-1.35 Å, and the group itself will likely exhibit rotational disorder, a common phenomenon that must be correctly modeled during refinement.[12]

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing will be dominated by intermolecular hydrogen bonds involving the amine group (-NH₂) and the pyridine nitrogen. The two N-H protons are strong hydrogen bond donors, while the pyridine nitrogen is an excellent acceptor.

It is highly probable that these interactions will link molecules into well-defined motifs. A common pattern is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds, creating a stable R²₂(8) graph set motif.[12] These dimers can then be further linked into chains or sheets through additional C-H···F, C-H···π, or π-π stacking interactions, building a robust three-dimensional network.

Caption: Predicted N-H···N hydrogen bonding forming a centrosymmetric dimer.

Implications for Drug Development and Solid-State Chemistry

A definitive crystal structure provides invaluable, actionable intelligence for drug development:

-

Structure-Based Drug Design: The precise 3D conformation, including the crucial biaryl twist angle, serves as the foundational input for computational modeling and docking studies. It allows chemists to design new analogues with improved shape complementarity to a target active site.

-

Understanding SAR: The structure reveals which parts of the molecule are involved in key intermolecular interactions. For instance, knowing that the amine and pyridine nitrogen are locked in a strong hydrogen bond network in the solid state can inform hypotheses about their roles in receptor binding.

-

Polymorph Screening: A single compound can often crystallize in multiple forms (polymorphs) with different packing arrangements, which can affect solubility, stability, and bioavailability. The primary crystal structure is the essential reference point for identifying and characterizing these polymorphs.

-

Formulation Development: Knowledge of the crystal packing and intermolecular forces helps in selecting appropriate excipients and predicting potential issues during formulation, such as tablet compaction and dissolution properties.

Conclusion

The structural determination of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is a critical step in elucidating its chemical and biological character. This guide has outlined a robust, industry-standard methodology for obtaining its single-crystal X-ray structure. Through predictive analysis based on established crystallographic principles and analogous structures, we have highlighted the key features expected for this molecule: a twisted biaryl conformation and a supramolecular architecture dominated by strong N-H···N hydrogen bonds. The resulting structural data provide a high-resolution molecular blueprint, empowering medicinal chemists and pharmaceutical scientists to accelerate the rational design and development of new, more effective medicines based on this promising scaffold.

References

-

5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one. (2025). ResearchGate. Retrieved from [Link]

-

4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. (2012). ResearchGate. Retrieved from [Link]

-

The crystal structure of 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, C22H14Br3N7S. (2024). ResearchGate. Retrieved from [Link]

-

Ihara, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]

-

Phenol. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cycloaddition of Fluorinated Nitrile Ylides to Alkynes. (2026). American Chemical Society. Retrieved from [Link]

-

Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 391-402. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. Retrieved from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

Single-crystal growth of organic semiconductors. (2015). Nanyang Technological University. Retrieved from [Link]

-

3-(((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)methyl)amino)-N-(2-(trifluoromethyl)benzyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine. (2019). ResearchGate. Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

A beginner's guide to macromolecular crystallization. (2021). Portland Press. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved from [Link]

-

How to Grow Single Crystals. (2020). YouTube. Retrieved from [Link]

-

Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026). ACS Publications. Retrieved from [Link]

-

Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. (2025). PUBDB. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved from [Link]

-

[4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (2015). ResearchGate. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. portlandpress.com [portlandpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. How To [chem.rochester.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Trifluoromethylphenyl Pyridine Derivatives

Introduction: The Strategic Advantage of the Trifluoromethylphenyl Pyridine Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the trifluoromethylphenyl pyridine scaffold has emerged as a privileged structural motif.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto a phenylpyridine framework imparts a unique combination of physicochemical properties that significantly enhance biological activity.[2][3] The high electronegativity and metabolic stability of the -CF3 group, coupled with the hydrogen bonding capabilities and aromatic interactions of the pyridine ring, create molecules with improved membrane permeability, enhanced binding affinity to biological targets, and increased resistance to metabolic degradation.[2][3] This guide provides an in-depth exploration of the key biological targets of trifluoromethylphenyl pyridine derivatives, offering insights into their mechanisms of action, experimental validation, and therapeutic implications for researchers, scientists, and drug development professionals.

Disruption of Cellular Architecture: Targeting Tubulin and Chitin

A significant class of trifluoromethylphenyl pyridine derivatives exerts its biological effects by interfering with the fundamental structural components of cells. This section delves into their action on microtubule and chitin biosynthesis, crucial processes for cell division and structural integrity.

Microtubule Assembly Inhibition: A Potent Herbicidal Mechanism

Certain trifluoromethylphenyl pyridine derivatives, such as the herbicide thiazopyr, function as potent inhibitors of microtubule assembly.[1] Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape.

Thiazopyr and related compounds bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics arrests cell division at the metaphase stage, leading to the inhibition of root and shoot growth in susceptible plant species.[1] The trifluoromethylphenyl pyridine moiety plays a crucial role in the binding affinity and selectivity of these compounds for plant tubulin over its mammalian counterpart, a key factor in their utility as herbicides.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method to assess the inhibitory effect of a test compound on tubulin polymerization.

-

Preparation of Reagents:

-

Purified tubulin protein (e.g., from bovine brain)

-

Guanosine triphosphate (GTP) solution

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

-

Test compound (trifluoromethylphenyl pyridine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (solvent vehicle)

-

-

Assay Procedure:

-

Pre-warm a microplate reader to 37°C.

-

In a 96-well plate, add the polymerization buffer.

-

Add the test compound at various concentrations, the positive control, and the negative control to their respective wells.

-

Add the purified tubulin protein to all wells.

-

Initiate the polymerization by adding the GTP solution to all wells.

-

Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

The increase in absorbance at 340 nm corresponds to the extent of tubulin polymerization.

-

Plot the absorbance versus time for each concentration of the test compound.

-

Calculate the initial rate of polymerization for each concentration.

-

Determine the IC50 value of the test compound, which is the concentration that inhibits tubulin polymerization by 50%.

-

Chitin Biosynthesis Inhibition: A Targeted Insecticidal Strategy

Another key target for trifluoromethylphenyl pyridine derivatives is chitin biosynthesis, a vital process for the formation of the insect exoskeleton.[1] Chlorfluazuron is a prime example of an insect growth regulator that operates through this mechanism.[1]

Chlorfluazuron and similar compounds inhibit the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine into chitin. This inhibition disrupts the molting process in insect larvae, leading to a failure to form a new exoskeleton and subsequent mortality. The specificity of this target to insects and fungi makes it an attractive approach for developing selective insecticides with minimal off-target effects on vertebrates.

Diagram: Experimental Workflow for Assessing Chitin Synthase Inhibition

Caption: A schematic representation of the key steps involved in an in vitro chitin synthase inhibition assay.

Modulation of Cellular Signaling: Kinases and Receptors

Trifluoromethylphenyl pyridine derivatives have also demonstrated significant activity in modulating key signaling pathways implicated in human diseases, particularly cancer.

PIM-1 Kinase Inhibition: A Promising Anticancer Avenue

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[4] Its overexpression is associated with various cancers, making it a compelling therapeutic target.[4]

Certain trifluoromethylphenyl pyridine derivatives have been designed as potent inhibitors of PIM-1 kinase.[4] These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream substrates. This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[4] The trifluoromethylphenyl group often contributes to the hydrophobic interactions within the ATP-binding pocket, enhancing the potency and selectivity of the inhibitor.

Data Presentation: In Vitro Activity of a PIM-1 Kinase Inhibitor

| Compound | PIM-1 IC50 (nM) | MCF-7 Cell Viability IC50 (µM) |

| Compound X | 50 | 5.2 |

| Staurosporine (Control) | 10 | 0.8 |

Androgen Receptor Antagonism: Combating Prostate Cancer

The androgen receptor (AR) is a key driver of prostate cancer progression.[5] While various antiandrogen therapies exist, the development of resistance, often through AR mutations, remains a significant clinical challenge.[5]

Novel trifluoromethylphenyl pyridine derivatives have been identified as pure AR antagonists.[5] These compounds bind to the ligand-binding domain of the AR, preventing its activation by androgens. Importantly, some of these derivatives have shown efficacy against both wild-type and mutant forms of the AR that are resistant to current therapies.[5] The trifluoromethylphenyl moiety is often critical for establishing key interactions within the AR ligand-binding pocket, leading to potent antagonism.

Diagram: Signaling Pathway of Androgen Receptor Antagonism

Caption: A simplified diagram illustrating the inhibition of androgen receptor signaling by a trifluoromethylphenyl pyridine derivative.

Novel Mechanisms and Future Directions

The versatility of the trifluoromethylphenyl pyridine scaffold continues to yield compounds with novel biological activities.

Plant Activators: Inducing Disease Resistance

Recent research has shown that certain trifluoromethylphenyl pyridine piperazine derivatives can act as plant activators, inducing a plant's own defense mechanisms against viral pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[6]

These compounds do not directly target the virus but rather stimulate the plant's immune system.[6] This can involve the activation of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), as well as the phenylpropanoid biosynthesis pathway.[6] This mode of action offers a durable and broad-spectrum approach to crop protection.

Anti-Chlamydial Agents

Derivatives of trifluoromethylpyridine have demonstrated promising activity against Chlamydia trachomatis, a common sexually transmitted bacterium.[7] While the precise molecular target is still under investigation, these compounds have been shown to effectively reduce infectious progeny in cell culture models.[7]

Conclusion